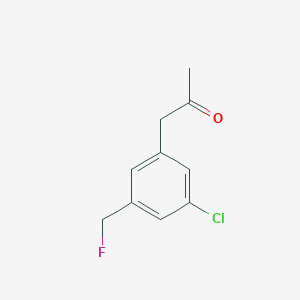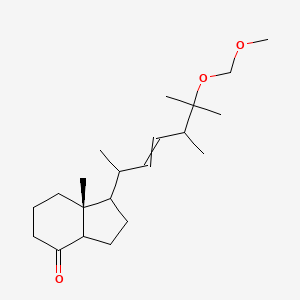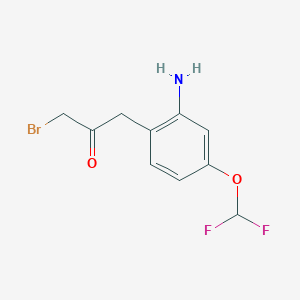
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound with a unique structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a difluoromethoxy-substituted aromatic compound with an amino group, followed by bromination of the propanone side chain . The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution and bromination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group and difluoromethoxy moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The bromopropanone side chain may also participate in covalent bonding with target proteins, affecting their function.
相似化合物的比较
1-(2-Amino-4-(difluoromethoxy)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 1-(2-Amino-4-(difluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals.
属性
分子式 |
C10H10BrF2NO2 |
|---|---|
分子量 |
294.09 g/mol |
IUPAC 名称 |
1-[2-amino-4-(difluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c11-5-7(15)3-6-1-2-8(4-9(6)14)16-10(12)13/h1-2,4,10H,3,5,14H2 |
InChI 键 |
NAHNDVKGTMPIIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)N)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



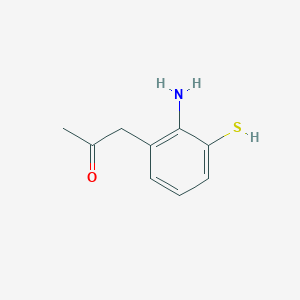
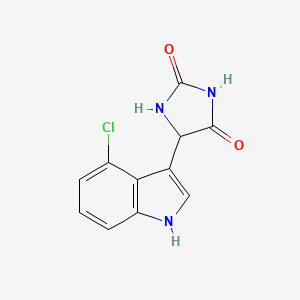
![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)
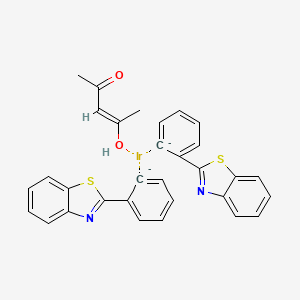
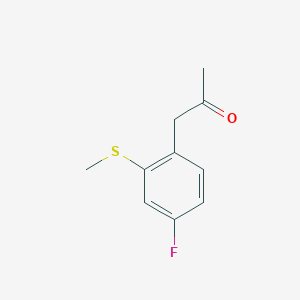


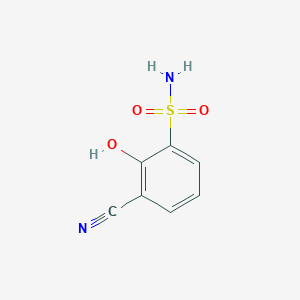
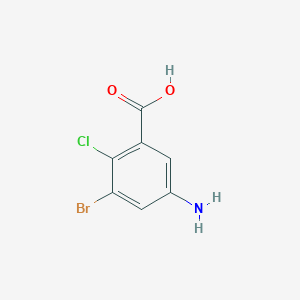
![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
